molecular formula C9H17NO B1525892 8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine CAS No. 1342540-54-8

8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine

Cat. No.: B1525892
CAS No.: 1342540-54-8
M. Wt: 155.24 g/mol
InChI Key: HAFAIAKOQFPEKK-UHFFFAOYSA-N
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Description

8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine (CAS 1342540-54-8) is a high-purity chemical compound offered for research and development purposes. It has a molecular formula of C9H17NO and a molecular weight of 155.24 g/mol . This molecule features a fused oxabicyclo[4.2.0]octane core, a structure that incorporates a cyclobutane ring. Cyclobutane-containing structures are of significant interest in medicinal chemistry and drug discovery, as they are found in several FDA-approved drugs across therapeutic areas such as oncology, neurological diseases, and infectious diseases . The presence of an amine functional group on this scaffold enhances its utility as a versatile synthetic intermediate, providing a handle for further chemical modifications and derivatization. Researchers can utilize this compound in the synthesis of more complex molecules or for probing biological mechanisms. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(2)7(10)6-4-3-5-11-8(6)9/h6-8H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFAIAKOQFPEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2C1OCCC2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine serves as a valuable building block in organic synthesis:

  • Synthesis of Complex Molecules : Its unique structure allows it to be used in the development of pharmaceuticals and agrochemicals.
  • Reactivity Studies : The compound's reactivity can be explored through various chemical transformations, including oxidation and reduction reactions.

Biology

The compound's structural characteristics make it significant for biological studies:

  • Enzyme Substrate Interactions : Research indicates that it can be utilized to study enzyme-substrate interactions due to its ability to fit into specific binding sites.
  • Potential Biological Activities :
    • Antimicrobial Properties : Preliminary studies suggest possible antimicrobial activity, making it a candidate for antibiotic development.
    • Enzyme Inhibition : It has shown potential as an inhibitor for enzymes involved in metabolic pathways.
    • Cytotoxic Effects : Some investigations have reported cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic potentials:

  • Precursor for Bioactive Compounds : Ongoing research aims to assess its utility in synthesizing bioactive compounds with therapeutic properties.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Variants

8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-ol
  • Molecular Formula : C₉H₁₆O₂
  • Molecular Weight : 156.23 g/mol
  • CAS : 90646-73-4
  • Key Differences : Replacement of the amine group with a hydroxyl group reduces basicity and alters solubility. The hydroxyl derivative exhibits a boiling point of 102°C at 10 mmHg , whereas the amine’s boiling point is unspecified but likely higher due to stronger intermolecular hydrogen bonding .
rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine Hydrochloride
  • Molecular Formula: C₈H₁₆ClNO
  • Molecular Weight : 177.67 g/mol (hydrochloride salt)
  • Key Differences : The hydrochloride salt enhances water solubility, making it preferable for reactions requiring polar solvents. Stereochemistry (racemic mixture) may influence chiral recognition in drug-target interactions .

Ring System Modifications

2-Oxabicyclo[4.1.0]heptan-7-amine
  • Molecular Formula: C₆H₁₁NO
  • Molecular Weight : 113.16 g/mol
  • CAS : 1314913-47-7
  • The absence of methyl groups reduces steric hindrance, favoring nucleophilic substitutions .
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine
  • Molecular Formula : C₈H₉N
  • Molecular Weight : 119.17 g/mol
  • CAS : 61341-85-3
  • Key Differences: The aromatic 1,3,5-triene system introduces conjugation and rigidity, altering electronic properties (e.g., UV absorption). This compound’s planar structure contrasts with the saturated, non-aromatic target molecule .

Derivatives and Salts

  • Hydrochloride Salts : Derivatives like rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride (C₁₄H₂₆N₂O₂, MW 254.38 g/mol) are common in medicinal chemistry to improve crystallinity and bioavailability.
  • Methyl Esters: Compounds such as methyl (3S)-3-amino-4-cyclohexylbutanoate (C₁₁H₂₁NO₂) highlight the versatility of the bicyclic amine in synthesizing branched aliphatic chains.

Research Implications

  • Synthetic Utility : The dimethyl substitution in the target compound stabilizes the bicyclic core, making it a robust scaffold for derivatization .
  • Solubility and Bioavailability : Hydrochloride salts (e.g., ) improve pharmacokinetic profiles, whereas hydroxyl derivatives () may serve as intermediates for esterification or oxidation.
  • Structural Insights : Smaller ring systems (e.g., bicyclo[4.1.0]heptane ) or aromatic analogs () provide contrast in reactivity and electronic properties for structure-activity relationship (SAR) studies.

Preparation Methods

Cyclization via Epoxide or Oxetane Intermediates

One common approach is the cyclization of suitable precursors such as halohydrins or halogenated alcohols to form the oxetane or epoxide ring, which is then elaborated into the bicyclic system.

  • Halohydrin Cyclization: Using base-promoted intramolecular cyclization of halohydrins derived from 2-bromoethanol or 1,3-dibromo-2-propanol can generate oxetane intermediates. For example, treatment of bromide-containing precursors with sodium hydride (NaH) in DMF at low temperatures (0–25 °C) facilitates ring closure to form oxetane rings with yields up to 73–90% depending on the substrate and leaving group used.

  • Oxetane Functionalization: The oxetane intermediates can be further functionalized to introduce the amine group. This may involve nucleophilic substitution or reductive amination steps to install the amine at the 7-position of the bicyclic framework.

Photochemical [2+2] Cycloaddition (Paternò–Büchi Reaction)

Photochemical methods such as the Paternò–Büchi reaction have been employed to construct oxetane rings by irradiating alkenes with carbonyl compounds under UV light. This method allows rapid access to bicyclic oxetane systems with stereochemical diversity.

  • The reaction proceeds via excitation of the carbonyl compound to its triplet state, followed by cycloaddition with an alkene to form the oxetane ring.

  • This approach is valuable for generating complex bicyclic scaffolds that can be elaborated into amine derivatives through subsequent transformations.

Ring Expansion and Transannular Reactions

Advanced synthetic routes involve ring expansion and transannular aldol reactions to form bicyclic systems related to oxabicyclo[4.2.0]octanes.

  • For example, oxidative ring expansion of cyclobutane derivatives followed by site-selective deprotonation and transannular aldol condensation can yield bicyclic oxabicyclo systems with high diastereoselectivity.

  • These methods provide stereochemically controlled access to bicyclic amines structurally related to this compound.

Amination Strategies

The introduction of the amine group at the 7-position can be achieved through:

  • Nucleophilic substitution: Displacement of a suitable leaving group (e.g., halide) by an amine nucleophile.

  • Reductive amination: Conversion of a ketone or aldehyde precursor in the bicyclic system into the corresponding amine using reducing agents.

  • Amide coupling and reduction: Coupling of carboxylic acid derivatives followed by reduction to amines has also been reported for related bicyclic systems.

Comparative Data Table of Preparation Methods

Methodology Key Steps Yield Range Advantages Limitations References
Halohydrin cyclization Base-promoted intramolecular cyclization of bromohydrins to oxetanes 73–90% High yield, straightforward Requires careful leaving group selection
Photochemical [2+2] cycloaddition UV irradiation of alkenes and carbonyls (Paternò–Büchi) Moderate to good Access to diverse stereochemistry Requires UV source, sometimes low selectivity
Oxidative ring expansion + transannular aldol Oxidation of cyclobutane, deprotonation, aldol condensation Moderate Stereoselective, complex scaffolds Multi-step, low overall yield
Amination via nucleophilic substitution or reductive amination Introduction of amine via substitution or reduction Variable Versatile Requires suitable precursors

Q & A

What are the common synthetic pathways for 8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine, and how do reaction conditions influence yield?

Basic
The compound is typically synthesized via condensation reactions involving bicyclic ketones and amine precursors. For example, a method analogous to the synthesis of spirocyclic derivatives (e.g., using 2-oxa-spiro[3.4]octane-1,3-dione with amine-containing reagents) can yield the target structure. Key steps include optimizing stoichiometry and temperature to favor intramolecular cyclization . Yield improvements are often achieved by controlling anhydrous conditions and catalytic acid/base systems.

Advanced
Advanced synthesis strategies involve kinetic vs. thermodynamic control to manipulate regio- and stereoselectivity. Computational modeling (e.g., DFT calculations) can predict transition states for cyclization steps, enabling tailored solvent systems (e.g., polar aprotic solvents for enhanced nucleophilicity). Contradictions in yield data under similar conditions may arise from trace impurities affecting catalytic efficiency—methodological mitigation includes rigorous purification of intermediates via column chromatography or recrystallization .

How can contradictions in spectral data (e.g., IR vs. NMR) during structural characterization be resolved?

Basic
Discrepancies between IR (stretching frequencies) and NMR (proton environments) often stem from dynamic effects like tautomerism or solvent interactions. Cross-validation using high-resolution mass spectrometry (HRMS) and elemental analysis is critical. For example, IR peaks for amine groups may shift due to hydrogen bonding, while NMR splitting patterns can clarify conformational rigidity .

Advanced
Advanced resolution involves variable-temperature NMR to probe dynamic equilibria or X-ray crystallography for unambiguous structural confirmation. For instance, crystallographic data can resolve ambiguities in bicyclic ring puckering or substituent orientation that spectral methods alone cannot .

What biological targets are hypothesized for this compound, and how are binding assays designed?

Basic
The bicyclic amine structure suggests potential activity in neurological targets (e.g., neurotransmitter receptors or transporters). Preliminary assays involve competitive binding studies against known ligands (e.g., serotonin or dopamine receptor radioligands), using HEK293 cells expressing human receptors .

Advanced
Advanced assays employ surface plasmon resonance (SPR) or cryo-EM to study binding kinetics and conformational changes. Contradictory affinity data across studies may arise from allosteric modulation or membrane permeability differences. Methodological refinements include using lipid bilayer models or knock-out cell lines to isolate target interactions .

How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

Basic
Stability studies (e.g., accelerated degradation tests at 40°C/75% RH) reveal susceptibility to hydrolysis at the oxabicyclo ether linkage. Storage recommendations include inert atmospheres (argon) and low temperatures (-20°C) to prevent decomposition .

Advanced
Reactive intermediates (e.g., ring-opened aldehydes) formed during degradation can skew biological activity data. LC-MS/MS monitoring of stability samples identifies degradation pathways, informing buffer selection (e.g., phosphate buffers for pH 7.4 compatibility) .

What computational strategies are effective for modeling the compound’s conformational flexibility?

Basic
Molecular mechanics (MMFF94 force field) can predict low-energy conformers, while semi-empirical methods (PM6) estimate electronic properties. These models guide synthetic prioritization of derivatives .

Advanced
Hybrid QM/MM simulations (e.g., Gaussian/AMBER) map transition states for ring-opening reactions. Contradictions between predicted and observed reactivity are addressed by incorporating solvent effects explicitly via molecular dynamics .

How can solubility challenges in aqueous and organic solvents be mitigated for in vivo studies?

Basic
Co-solvent systems (e.g., DMSO/PEG400) or salt formation (e.g., hydrochloride salts) improve solubility. Phase solubility diagrams identify optimal ratios for parenteral formulations .

Advanced
Nanoparticle encapsulation (e.g., PLGA polymers) enhances bioavailability. Dynamic light scattering (DLS) and dialysis-based release studies quantify loading efficiency and sustained release profiles .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine
Reactant of Route 2
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